molecular formula C6H8ClN3S B8367574 2-Methylsulphenyl-4-methylamino-5-chloro-pyrimidine

2-Methylsulphenyl-4-methylamino-5-chloro-pyrimidine

Cat. No. B8367574
M. Wt: 189.67 g/mol
InChI Key: QWXRXSNUZRPRDU-UHFFFAOYSA-N
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Patent
US07166599B2

Procedure details

Prepared from 2-methylsulphenyl-4,5-dichloro-pyrimidine by reacting with methylamine in ethanol at 90° C., melting point: 241° C., Rf value: 0.59 (silica gel; cyclohexane/ethyl acetate=2:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[C:6]([Cl:10])=[CH:5][N:4]=1.[CH3:11][NH2:12].C1CCCCC1.C(OCC)(=O)C>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:12][CH3:11])[C:6]([Cl:10])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CSC1=NC=C(C(=N1)NC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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